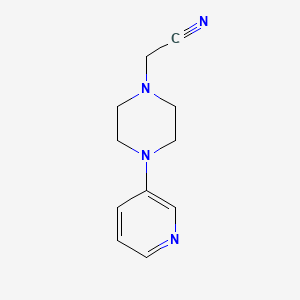
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is an organic compound that features a piperazine ring substituted with a pyridine ring and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile typically involves the reaction of 4-pyridin-3-yl-piperazine with acetonitrile under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
科学研究应用
Chemistry
In chemistry, 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of piperazine and pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Medically, this compound has potential applications in developing new pharmaceuticals. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for modifications that can tailor material properties.
作用机制
The mechanism of action of 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine and pyridine derivatives, such as:
- 4-(Pyridin-3-yl)piperazine
- 1-(4-Pyridyl)piperazine
- 4-(2-Pyridyl)piperazine
Uniqueness
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is unique due to the presence of both a piperazine ring and a nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler piperazine or pyridine derivatives.
属性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC 名称 |
2-(4-pyridin-3-ylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H14N4/c12-3-5-14-6-8-15(9-7-14)11-2-1-4-13-10-11/h1-2,4,10H,5-9H2 |
InChI 键 |
RUJWLMIZFOKTNR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC#N)C2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(6-Aminopyridin-3-yl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B8545510.png)
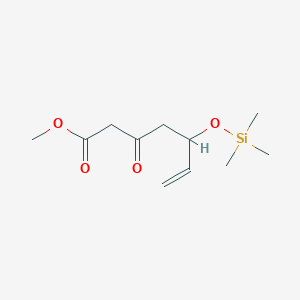
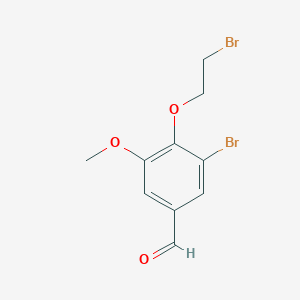
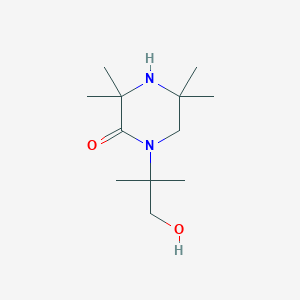
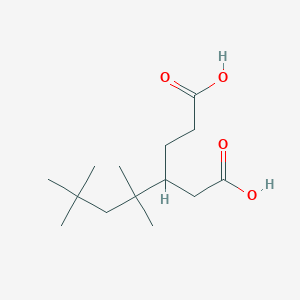
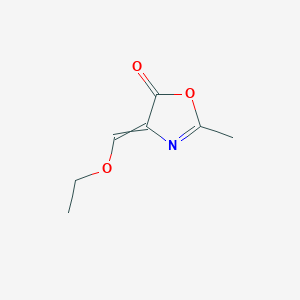
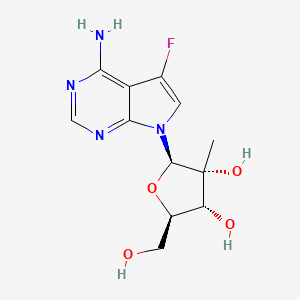
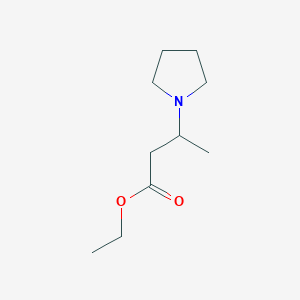
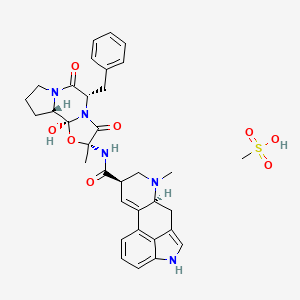
![Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)-](/img/structure/B8545564.png)
![[4-Methyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8545578.png)
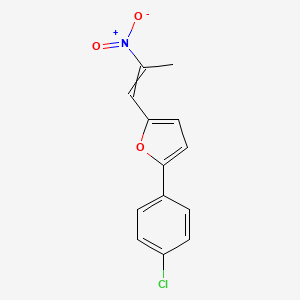
![2-([1,1'-Biphenyl]-3-yl)acetonitrile](/img/structure/B8545587.png)
![alpha-[(2-Carboxy-4-methylphenyl)amino]-gamma-butyrolactone](/img/structure/B8545600.png)
